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Barium titanate (BaTiOs) stands as a cornerstone material in the field of ceramics and
condensed matter physics, primarily due to its remarkable ferroelectric, piezoelectric, and
photorefractive properties.[1] These characteristics are intrinsically linked to its distinct crystal
structure and the fascinating sequence of phase transitions it undergoes with varying
temperature. This technical guide provides a comprehensive overview of the crystallographic
nature of barium titanate, its temperature-dependent phases, and the experimental
methodologies employed to investigate these phenomena.

The Perovskite Foundation: Crystal Structure of
Barium Titanate

At temperatures above its Curie point, approximately 130°C (403 K), barium titanate adopts a
cubic perovskite crystal structure, belonging to the Pm-3m space group.[2][3] This highly
symmetric structure is the parent phase for the lower-temperature, ferroelectric phases. The
cubic unit cell is defined by a barium ion (Ba?*) at each corner, an oxygen ion (O?") at the
center of each face, and a titanium ion (Ti**) at the body center.[2] This arrangement results in
a coordination number of 12 for the barium ion, which is surrounded by 12 oxygen ions, while
the titanium ion is octahedrally coordinated by 6 oxygen ions.[3]

As barium titanate is cooled below its Curie temperature, it undergoes a series of structural
phase transitions to lower symmetry phases. These transitions are characterized by the
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displacement of the central titanium ion and the surrounding oxygen ions, leading to the
formation of a spontaneous electric dipole moment, a hallmark of ferroelectricity.[4][5]

The sequence of phase transitions with decreasing temperature is as follows:

e Cubic to Tetragonal: Occurs at approximately 130°C (403 K).[6]

o Tetragonal to Orthorhombic: Occurs at approximately 5-10°C (278-283 K).[1]
o Orthorhombic to Rhombohedral: Occurs at approximately -90°C (183 K).[4][6]

Each of these ferroelectric phases—tetragonal, orthorhombic, and rhombohedral—exhibits a
unique alignment of the spontaneous polarization vector along different crystallographic
directions.[4]

Quantitative Crystallographic Data

The structural changes during the phase transitions are reflected in the lattice parameters of
the unit cell. The following table summarizes the approximate lattice parameters and transition
temperatures for the different phases of barium titanate.

Crystal Temperature Lattice
Phase Space Group
System Range Parameters (A)
Cubic Cubic Pm-3m > 130°C (403 K) a=4.009[2]
5-10°C to 130°C
a=3.99,c=
Tetragonal Tetragonal P4mm (278-283 K to
4.10[7]
403 K)
-90°C to 5-10°C
. . a=3.99 b=
Orthorhombic Orthorhombic Amm?2 (183 K to 278-
4.02,c=4.00
283 K)
a=4.00,a=
Rhombohedral Rhombohedral R3m <-90°C (183 K)
89.87°[4]

Experimental Protocols for Characterization
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The determination of barium titanate's crystal structure and the investigation of its phase
transitions rely on a suite of sophisticated experimental techniques.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary tool for determining the crystal structure and
lattice parameters of barium titanate.

o Sample Preparation: A fine powder of the barium titanate ceramic is prepared to ensure
random orientation of the crystallites. The powder is typically mounted on a flat sample
holder. For single-crystal studies, a small, high-quality crystal is mounted on a goniometer.

o Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffracted
X-rays are detected at various angles (26). The intensity of the diffracted beam is recorded
as a function of the diffraction angle.

« Data Analysis: The resulting diffraction pattern, a plot of intensity versus 26, contains a series
of peaks. The positions of these peaks are used to determine the lattice parameters of the
crystal structure using Bragg's Law. The symmetry of the diffraction pattern allows for the
identification of the crystal system and space group. For detailed structural analysis, Rietveld
refinement of the powder diffraction data is often employed to refine the atomic positions and
lattice parameters.[8] The splitting of specific peaks, such as the (200) and (002) reflections,
can confirm the presence of the tetragonal phase.[8]

Raman Spectroscopy

Methodology: Raman spectroscopy is a powerful non-destructive technique used to probe the
vibrational modes of a crystal lattice, which are sensitive to changes in crystal symmetry.

o Sample lllumination: A monochromatic laser beam is focused onto the barium titanate
sample.

» Signal Collection: The scattered light is collected and passed through a spectrometer. The
spectrometer separates the inelastically scattered light (Raman scattering) from the
elastically scattered light (Rayleigh scattering).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1233940?utm_src=pdf-body
https://www.benchchem.com/product/b1233940?utm_src=pdf-body
https://www.benchchem.com/product/b1233940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10801699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10801699/
https://www.benchchem.com/product/b1233940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in
wavenumbers, cm~1), reveals a series of peaks corresponding to the active vibrational
modes of the crystal. Each crystal phase of barium titanate has a unique set of Raman-
active modes. By monitoring the appearance, disappearance, and shifting of these peaks as
a function of temperature, the phase transitions can be accurately identified.

Differential Scanning Calorimetry (DSC)

Methodology: Differential scanning calorimetry is used to measure the heat flow associated
with the phase transitions.

e Sample and Reference: A small amount of the barium titanate sample and an inert
reference material are placed in separate pans.

o Controlled Heating/Cooling: The sample and reference are heated or cooled at a constant
rate.

» Heat Flow Measurement: The difference in heat flow required to maintain the sample and
reference at the same temperature is measured. A phase transition will manifest as an
endothermic or exothermic peak in the DSC curve, allowing for the precise determination of
the transition temperature and the enthalpy change associated with the transition.

Visualizing the Structure and Transitions

To better understand the crystallographic changes in barium titanate, the following diagrams
illustrate the phase transitions and crystal structures.
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Caption: Phase transitions of barium titanate with decreasing temperature.

Caption: Ideal cubic perovskite structure of barium titanate.
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Caption: Schematic of Ti ion displacement during the cubic to tetragonal phase transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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